

Application Note: Quantification of Osimertinib in Human Plasma by LC-MS/MS

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Compound of Interest

Compound Name: MSBN

Cat. No.: B10854429

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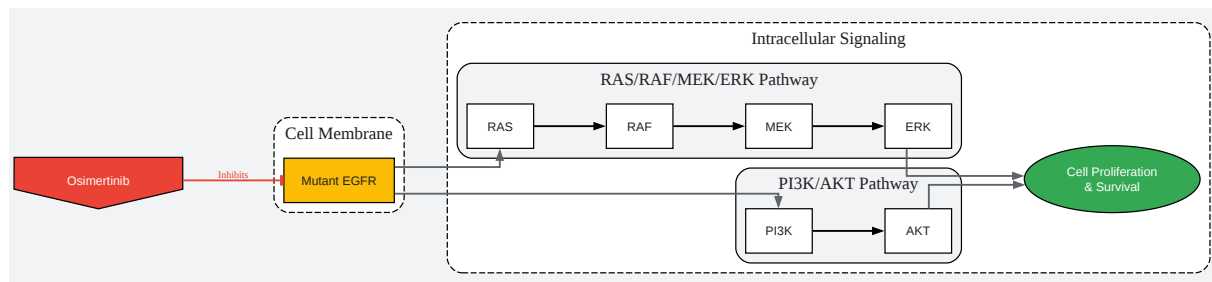
Introduction

Osimertinib (AZD9291) is a third-generation, irreversible tyrosine kinase inhibitor (TKI) that targets the epidermal growth factor receptor (EGFR).[1][2][3] It is highly effective against both EGFR-TKI sensitizing mutations and the T790M resistance mutation in non-small cell lung cancer (NSCLC).[2][4] Therapeutic drug monitoring (TDM) and pharmacokinetic (PK) studies are crucial for optimizing dosing regimens to ensure maximal efficacy while minimizing toxicity.[5] This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of osimertinib in human plasma, suitable for clinical research and TDM.[5]

Mechanism of Action

Osimertinib selectively and irreversibly binds to mutant forms of EGFR, including the T790M resistance mutation.[4][6] This binding occurs at the cysteine-797 residue within the ATP-binding site of the EGFR kinase domain, preventing ATP-dependent phosphorylation.[4][6] The inhibition of EGFR blocks downstream signaling pathways, such as the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK pathways, which are critical for cell proliferation, survival, and growth in EGFR-mutated cancer cells.[1][4][6]

EGFR Signaling Pathway and Osimertinib Inhibition



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Caption: Mechanism of Osimertinib targeting the mutant EGFR signaling pathway.

Experimental Protocol

This protocol outlines the procedure for sample preparation and LC-MS/MS analysis of osimertinib in human plasma.

Materials and Reagents

- Osimertinib reference standard
- Internal Standard (IS), e.g., Propranolol, Osimertinib-¹³C,₃, or Nilotinib[5][7][8]
- Acetonitrile (ACN), HPLC or MS grade[5]
- Methanol (MeOH), HPLC or MS grade
- Formic acid, MS grade
- Ammonium formate
- Human plasma (blank)

- Deionized water

Preparation of Solutions

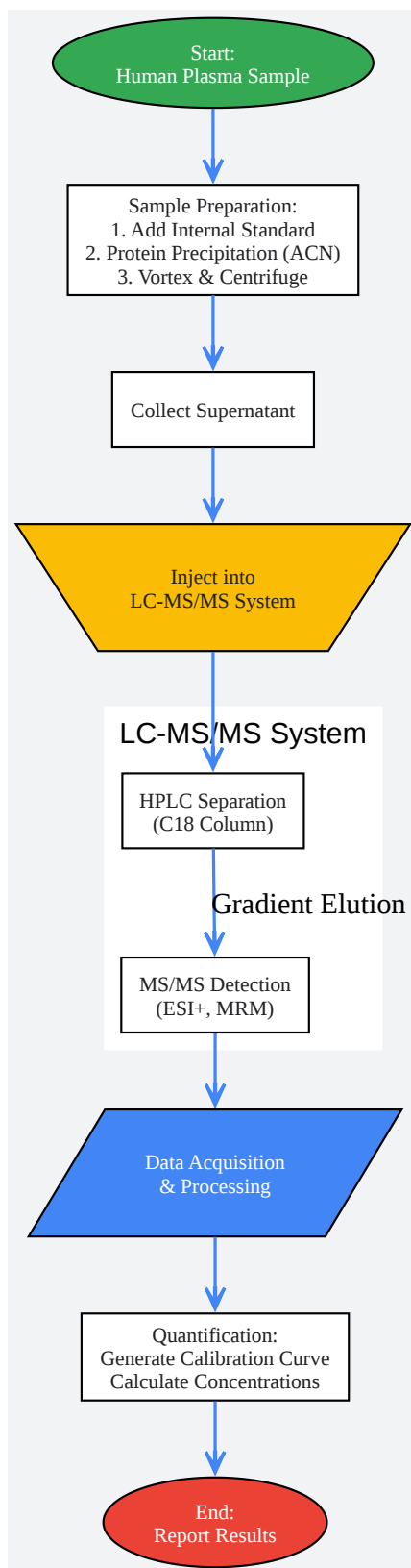
- Stock Solutions (1 mg/mL): Separately weigh and dissolve osimertinib and the IS in methanol or DMSO to obtain stock solutions.[\[8\]](#)[\[9\]](#)
- Working Solutions: Prepare working solutions by serially diluting the stock solutions with 50% acetonitrile/water to create calibration standards and quality control (QC) samples.[\[8\]](#)[\[9\]](#)
- Mobile Phase A: 0.1% Formic acid in water or 20mM Ammonium formate (pH 3.0).[\[5\]](#)[\[10\]](#)
- Mobile Phase B: Acetonitrile or Acetonitrile with 0.1% Formic acid.[\[5\]](#)[\[9\]](#)

Sample Preparation (Protein Precipitation)

The protein precipitation method is commonly used for its simplicity and efficiency.[\[8\]](#)

- Pipette 50 μ L of plasma sample (calibrator, QC, or unknown) into a microcentrifuge tube.[\[8\]](#)
- Add 5 μ L of IS working solution (e.g., 600 ng/mL).[\[8\]](#)
- Add 150 μ L of cold acetonitrile to precipitate plasma proteins.[\[8\]](#)
- Vortex the mixture for 1 minute.[\[8\]](#)
- Centrifuge at 14,000 rpm for 10 minutes at 4°C.[\[8\]](#)
- Transfer 100 μ L of the clear supernatant to an HPLC vial for analysis.[\[8\]](#)
- Inject 5 μ L of the supernatant into the LC-MS/MS system.[\[8\]](#)

LC-MS/MS Analysis Workflow



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Caption: General workflow for the quantitative analysis of Osimertinib in plasma.

Data and Results

The method is validated according to regulatory guidelines to ensure reliability for clinical applications.

Liquid Chromatography Parameters

Parameter	Condition
HPLC System	UPLC/HPLC System (e.g., Agilent, Waters, Sciex)[5][8]
Column	C18 Column (e.g., Agilent Zorbax SB-C18, Phenomenex Kinetex C18)[5][8]
Column Temp.	40 °C
Mobile Phase	A: 0.1-0.2% Formic Acid in WaterB: Acetonitrile[5]
Flow Rate	0.4 mL/min[5]
Injection Vol.	5 µL[8]
Run Time	~4-10 minutes[9][10]

Mass Spectrometry Parameters

Detection is performed on a triple quadrupole mass spectrometer using electrospray ionization.

Parameter	Condition
Ionization Mode	Electrospray Ionization (ESI), Positive[5]
Scan Type	Multiple Reaction Monitoring (MRM)
MRM Transition (Osimertinib)	m/z 500.4 → 385.3 or m/z 499.6 → 72.0[10]
MRM Transition (IS - Propranolol)	m/z 260.1 → 116.1
MRM Transition (IS - Osimertinib- ¹³ C, ₃)	m/z 503.6 → 72.0[10]

Method Validation Summary

The developed LC-MS/MS method demonstrates high sensitivity, specificity, accuracy, and precision.

Validation Parameter	Result
Linearity Range	1.25 - 300 ng/mL ($R^2 > 0.995$)[5]
Lower Limit of Quantification (LLOQ)	1.25 ng/mL[5]
Intra- & Inter-day Precision (%RSD)	< 10%[5]
Accuracy (%RE)	Within $\pm 15\%$ [11]
Recovery	> 85%[10]
Stability	Stable at room temperature during sample prep and for >3 years at -80°C.[11][12]

Pharmacokinetic Parameters

This validated method can be successfully applied to pharmacokinetic studies. After a single oral dose of 80 mg, osimertinib exhibits predictable PK properties.

Pharmacokinetic Parameter	Value
Tmax (Time to peak concentration)	~6 hours
$t_{1/2}$ (Half-life)	~48 hours[1]
Metabolism	Primarily via CYP3A4 and CYP3A5 enzymes.[1]
Active Metabolites	AZ5104 and AZ7550, each circulating at ~10% of the parent compound's exposure.[1][7]
Accumulation	~3-fold accumulation with steady-state achieved after 15 days of daily dosing.[13]

Conclusion

The described LC-MS/MS method provides a rapid, sensitive, and reliable tool for the quantitative determination of osimertinib in human plasma.[5] The simple protein precipitation extraction procedure and short chromatographic run time allow for high-throughput analysis. This method is well-suited for therapeutic drug monitoring and pharmacokinetic evaluations, aiding in the personalization of osimertinib therapy for NSCLC patients.[5]

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